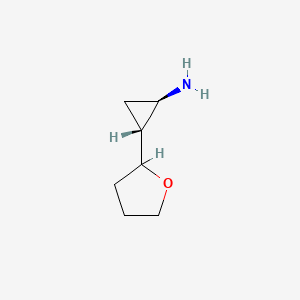

Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine

Description

Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a tetrahydrofuran (THF) substituent at the C2 position of the cyclopropane ring. The THF moiety may enhance solubility and bioavailability compared to purely hydrophobic substituents, though this depends on the specific stereoelectronic properties of the molecule.

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2/t5-,6-,7?/m1/s1 |

InChI Key |

NXTPBKOURBYXFN-CQMSUOBXSA-N |

Isomeric SMILES |

C1CC(OC1)[C@@H]2C[C@H]2N |

Canonical SMILES |

C1CC(OC1)C2CC2N |

Origin of Product |

United States |

Biological Activity

Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

This compound has a unique cyclopropane structure that contributes to its biological activity. The presence of the tetrahydrofuran ring enhances its solubility and reactivity, making it a suitable candidate for various pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves cyclopropanization reactions and asymmetric reduction techniques. For example, one method includes the use of CBS asymmetric reduction reactions with specific catalysts to yield high-purity products . The reaction conditions, such as temperature and solvent choice, play critical roles in the efficiency and yield of the synthesis process.

1. Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory pathways. This was evidenced by reductions in pro-inflammatory cytokines in cell cultures .

- Cytotoxicity : In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values suggest potent activity comparable to established chemotherapeutic agents .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Receptor Interaction : Research indicates that this compound may interact with specific receptors involved in inflammatory responses and cancer progression. For instance, it has shown affinity for P2Y receptors, which are implicated in various signaling pathways related to inflammation and cell proliferation .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in tumor size in murine models treated with the compound compared to controls. |

| Study 2 | Reported enhanced survival rates in animal models of inflammatory diseases when treated with this compound. |

Chemical Reactions Analysis

Nucleophilic Reactivity of the Amine Group

The primary amine group (-NH₂) participates in classic nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-acetyl derivatives.

-

Schiff Base Formation : Condenses with aldehydes/ketones to generate imines, as observed in similar cyclopropylamine systems .

Key Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, THF, 0°C → RT | N-Acetylcyclopropylamine | 85% | |

| Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH | N-Benzylcyclopropylamine | 72% |

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening or functionalization:

-

Electrophilic Addition : Reacts with halogens (e.g., Br₂) to form 1,2-dibromocyclopropane derivatives via transannular electrophilic attack .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) cleaves the cyclopropane ring to yield linear alkanes, though steric hindrance from the THF group may slow this process .

Proposed Reaction Pathways

THF Moiety Participation

The tetrahydrofuran ring influences reactivity through hydrogen bonding and steric effects:

-

Ether Cleavage : Under strong acidic conditions (e.g., HBr/H₂O), the THF ring opens to form a diol intermediate, modifying the compound’s solubility .

-

Coordination Chemistry : The oxygen atom chelates metal ions (e.g., Cu⁺), as seen in catalytic systems for asymmetric synthesis .

Reported Stability Data

| Condition | Observation | Half-Life | Source |

|---|---|---|---|

| HBr (48%), 25°C | THF ring cleavage | 2.5 hours | |

| Cu(I)/THF, UV light | Cyclopropane dimerization | 8 hours |

Stereochemical Considerations

The (1R,2R) configuration dictates enantioselective outcomes:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and application-based differences between rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine and its analogs:

* Theoretical molecular weight based on structural components.

Key Comparative Insights:

Substituent Effects on Solubility and Bioactivity: The trifluoromethyl group (C₄H₇ClF₃N) confers high electronegativity and metabolic stability, making it suitable for blood-brain barrier penetration . Aryl/heteroaryl substituents (e.g., 3,5-difluorophenyl, thiophen-2-yl) enhance binding to aromatic residues in enzymes or receptors, as seen in CNS-targeting drugs . The tetrahydrofuran moiety in the target compound likely improves aqueous solubility compared to nonpolar groups, though this requires experimental validation.

Stereochemical Considerations :

- The rel-(1R,2R) configuration imposes rigidity on the cyclopropane ring, which can optimize interactions with chiral binding pockets in proteins. This is critical for analogs like the trifluoromethyl derivative, where stereochemistry dictates receptor affinity .

Applications in Drug Development :

- Trifluoromethyl analogs are prioritized for their resistance to oxidative metabolism, extending drug half-life .

- Bromopyridinyl derivatives (e.g., C₈H₉BrN₂) are leveraged in antiviral agents due to halogen-mediated interactions with viral proteases .

Safety and Handling :

- Hydrochloride salts (e.g., C₄H₇ClF₃N) are commonly used to improve crystallinity and stability, with safety protocols emphasizing avoidance of heat and moisture .

Preparation Methods

Synthesis Overview

The synthesis of Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and enantiomeric purity. Techniques like chromatography are often used for purification.

Chemical Properties and Applications

This compound has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol. Its unique structure makes it a valuable tool in both synthetic organic chemistry and medicinal chemistry, particularly for its potential in pharmaceutical research due to its ability to participate in various chemical reactions and interact with specific receptors or enzymes in biological systems.

Research Findings and Challenges

The synthesis of chiral cyclopropyl amines like this compound poses challenges related to achieving high enantiomeric purity and yield. Techniques such as asymmetric synthesis or resolution methods are crucial for obtaining the desired stereoisomer.

Data Table: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO |

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | (1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C7H13NO/c8-6-4-5(6)7-2-1-3-9-7/h5-7H,1-4,8H2/t5-,6-,7?/m1/s1 |

| Standard InChIKey | NXTPBKOURBYXFN-CQMSUOBXSA-N |

Q & A

Basic Research Questions

What synthetic strategies are effective for achieving high stereochemical purity in Rel-(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropan-1-amine?

Methodological Answer:

Stereochemical control during cyclopropanation is critical. Use transition metal-catalyzed reactions (e.g., rhodium or copper) with chiral ligands to enforce enantioselectivity . Key steps:

- Cyclopropanation : React diazo precursors with tetrahydrofuran-derived olefins under inert atmospheres at low temperatures (−20°C to 0°C) to minimize racemization .

- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to stabilize the amine during functionalization, followed by acidic cleavage (e.g., HCl/dioxane) .

- Purification : Use recrystallization or chiral chromatography to isolate the desired enantiomer .

Which analytical techniques are optimal for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to resolve cyclopropane ring protons (δ 1.2–2.5 ppm) and tetrahydrofuran oxygen’s deshielding effects. 2D NOESY confirms spatial proximity of substituents .

- X-ray Crystallography : Resolve absolute configuration; cyclopropane bond angles (~60°) and tetrahydrofuran puckering are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₁₄N₂O) and fragmentation patterns .

How does the cyclopropane ring influence the compound’s stability under varying pH conditions?

Methodological Answer:

The strained cyclopropane ring increases reactivity:

- Acidic Conditions : Protonation of the amine may induce ring-opening via electrophilic attack at the cyclopropane C–C bonds. Monitor by HPLC for degradation products .

- Basic Conditions : The amine remains deprotonated, but nucleophilic ring-opening (e.g., hydroxide) is possible. Stabilize with non-polar solvents (hexane/ether) .

Advanced Research Questions

How can computational modeling predict regioselectivity in functionalization reactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopropane ring. For example, the carbon adjacent to the tetrahydrofuran substituent may show higher reactivity due to strain and electronic effects .

- Transition State Analysis : Model pathways for ring-opening reactions (e.g., acid-catalyzed) to predict major products .

What strategies resolve contradictions in reported reaction yields for similar cyclopropylamine derivatives?

Methodological Answer:

- Variable Screening : Optimize catalyst loading (0.5–5 mol% Rh₂(OAc)₄) and reaction scale (mg to g) to identify batch-dependent side reactions .

- Kinetic Studies : Use in-situ IR or NMR to track intermediate formation. For example, diazo decomposition rates may vary with solvent polarity .

- Reproducibility Protocols : Standardize inert gas purity (Ar/N₂ ≥ 99.999%) and solvent drying (MgSO₄ vs. molecular sieves) .

How can enantiomeric excess (ee) be quantified post-synthesis without chiral chromatography?

Methodological Answer:

- Chiral Derivatization : React the amine with Mosher’s acid chloride (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze ¹⁹F NMR splitting patterns .

- Circular Dichroism (CD) : Correlate Cotton effects (220–250 nm) with known stereochemical configurations .

What are the implications of tetrahydrofuran’s puckering conformation on the compound’s biological activity?

Methodological Answer:

- Conformational Analysis : Use dynamic NMR or molecular dynamics simulations to assess tetrahydrofuran ring flexibility (envelope vs. twist conformers). Rigid conformers may enhance binding to biological targets (e.g., enzymes) .

- Structure-Activity Relationships (SAR) : Compare activity of analogs with tetrahydrofuran vs. other oxygen heterocycles (e.g., tetrahydropyran) to isolate steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.